molecular formula C17H14N4O3S B2423047 6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1021218-26-7

6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2423047
CAS No.: 1021218-26-7
M. Wt: 354.38
InChI Key: VVKHGLVGYMDZRF-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-aminothiazole to form an intermediate, which is then reacted with 5-methylisoxazole-3-carboxylic acid under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the methoxy group with other functional groups .

Scientific Research Applications

6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by targeting essential enzymes involved in cell wall synthesis. In anticancer research, it induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its specific substituents, which confer distinct biological properties. Its methoxyphenyl group enhances its antimicrobial activity, while the methylisoxazolyl group contributes to its anticancer potential .

Properties

IUPAC Name

6-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-10-7-15(20-24-10)19-16(22)14-9-25-17-18-13(8-21(14)17)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKHGLVGYMDZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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